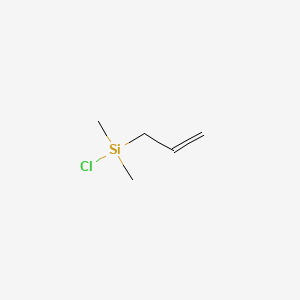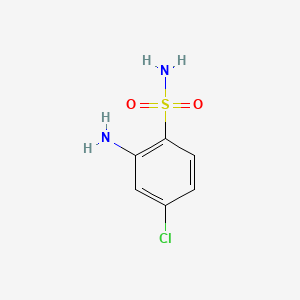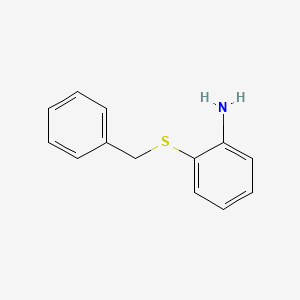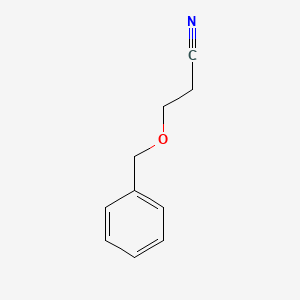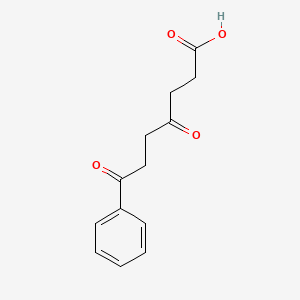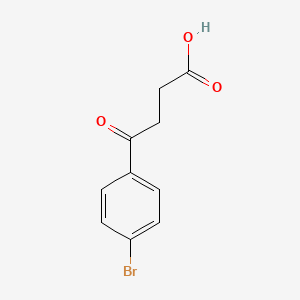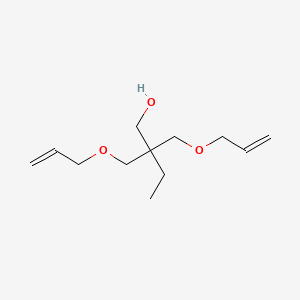
Trimethylolpropane diallyl ether
Overview
Description
Trimethylolpropane diallyl ether is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid that contains both allyl groups and hydroxyl groups. This compound is known for its versatility and is used in various industrial applications, particularly in the production of coatings and polymer materials .
Mechanism of Action
Target of Action
Trimethylolpropane diallyl ether (TMPAE) is an unsaturated allyl ether It is known to be used in the synthesis of various compounds, suggesting that its targets could be the reactants in these synthesis reactions .
Mode of Action
TMPAE can be synthesized by the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It is used in the synthesis of isophorone diisocyanate (ipdi) based tetracene monomers, which can further be used in the formation of polymer dispersed liquid crystals . It can also be used in the synthesis of allyl ether-based dendrimers that find potential usage in coatings .
Result of Action
The molecular and cellular effects of TMPAE’s action are primarily observed in its role in the synthesis of other compounds. For instance, it contributes to the formation of polymer dispersed liquid crystals and allyl ether-based dendrimers .
Action Environment
The action, efficacy, and stability of TMPAE can be influenced by various environmental factors. For instance, the Williamson esterification reaction used to synthesize TMPAE requires specific conditions, including the presence of sodium hydroxide and allyl chloride . Furthermore, safety data suggests that TMPAE should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
Trimethylolpropane diallyl ether plays a significant role in biochemical reactions due to its unsaturated allyl ether structure. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical compounds. For instance, it can be used in the synthesis of isophorone diisocyanate-based tetracene monomers, which are further utilized in polymer chemistry . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with other reactive groups, enhancing its utility in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its unsaturated nature allows it to participate in reactions that modify cellular components, potentially affecting cell function. For example, it can be incorporated into cellular membranes, altering their properties and impacting cell signaling . Additionally, its interaction with cellular enzymes can lead to changes in gene expression, further influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as a substrate for enzymes, leading to enzyme activation or inhibition. For instance, its interaction with specific enzymes can result in the formation of stable enzyme-substrate complexes, altering the enzyme’s activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur. This highlights the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux and metabolite levels by acting as a substrate for specific enzymes . For example, its interaction with enzymes involved in lipid metabolism can lead to changes in lipid profiles, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right cellular context to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane diallyl ether can be synthesized through the Williamson esterification reaction. The process involves the reaction of trimethylolpropane with sodium hydroxide and allyl chloride. The reaction typically occurs in the presence of a solvent such as butyl ether, which acts as a reaction medium and an azeotropic dehydrating agent .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:
- Azeotropic dehydration of trimethylolpropane and alkali metal hydroxide in the presence of butyl ether to obtain trimethylolpropane alkali metal salt.
- Etherification reaction between chloropropene and the trimethylolpropane alkali metal salt.
- Removal of peroxide from the reaction fluid.
- Vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane diallyl ether undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Polymerization: The compound can undergo polymerization reactions, particularly in the presence of initiators or catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Polymerization: Radical initiators or UV light can be used to initiate polymerization reactions
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Substitution: Esters or ethers.
Polymerization: Cross-linked polymer networks
Scientific Research Applications
Trimethylolpropane diallyl ether has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymeric materials, including coatings and adhesives.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of high-performance coatings, resins, and polymer dispersions
Comparison with Similar Compounds
Trimethylolpropane allyl ether: Contains one allyl group and two hydroxyl groups.
Pentaerythritol allyl ether: Contains multiple allyl groups and hydroxyl groups.
Trimethylolpropane tris (3-mercaptopropionate): Contains three mercapto groups and is used in similar applications
Uniqueness: Trimethylolpropane diallyl ether is unique due to its combination of two allyl groups and one hydroxyl group, which provides a balance of reactivity and functionality. This makes it particularly suitable for applications requiring both polymerization and cross-linking capabilities .
Properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDHWOPFRTWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COCC=C)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044976 | |
| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
682-09-7 | |
| Record name | Trimethylolpropane diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane diallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(allyloxymethyl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE DIALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58WDK0444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


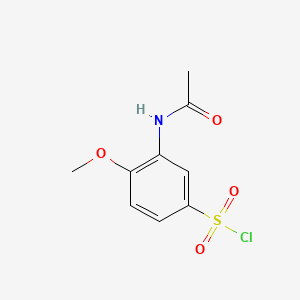

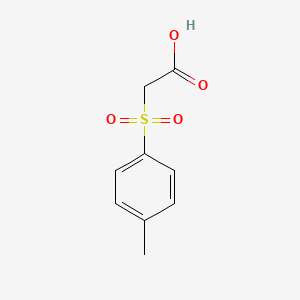
![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)

